

Elucidating the Chemical Structure of Platyphyllonol: A Technical Guide

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Compound of Interest

Compound Name: *Platyphyllonol*

Cat. No.: *B12431474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the chemical structure of a novel, hypothetical natural product, herein referred to as **Platyphyllonol**. The processes and data presented are representative of a typical structure elucidation workflow for a complex organic molecule isolated from a natural source.

Isolation and Purification

The initial step in the characterization of any natural product is its isolation and purification from the source material. A typical workflow for this process is outlined below.

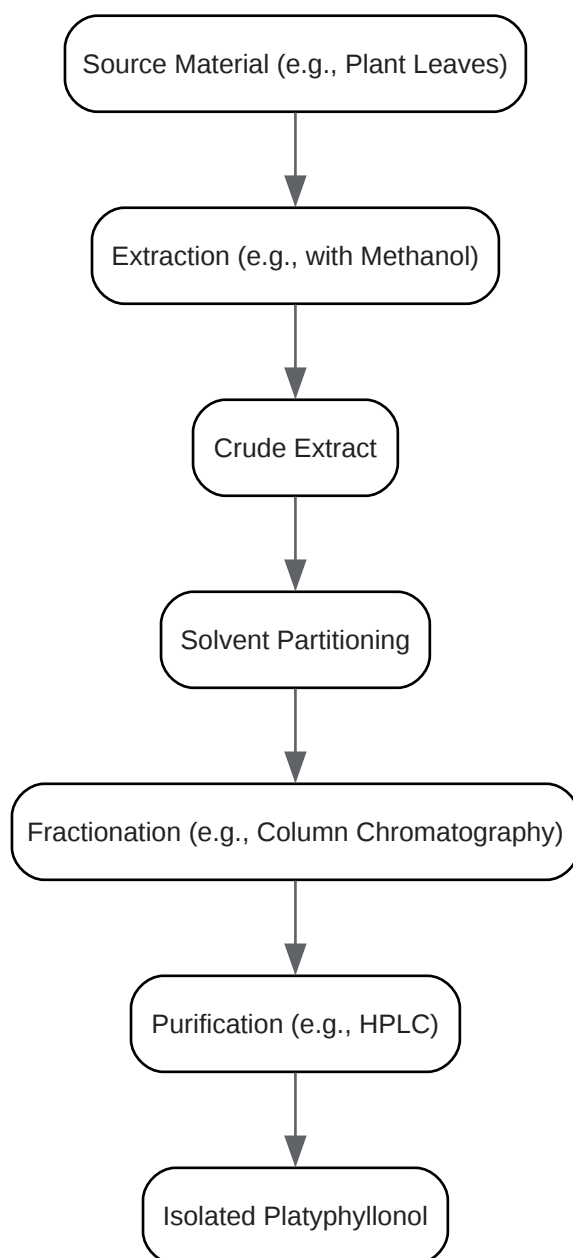


Figure 1: General Workflow for Isolation and Purification

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Experimental Protocol: Isolation of **Platyphyllonol**

- **Extraction:** Air-dried and powdered leaves (1 kg) are exhaustively extracted with methanol (3 x 5 L) at room temperature. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.

- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate. The bioactivity-guided fractionation points to the ethyl acetate fraction as containing the compound of interest.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions showing the presence of the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Platyphyllonol**.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of **Platyphyllonol** is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Experimental Protocol: HR-MS Analysis

High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused directly into the ESI source.

Table 1: High-Resolution Mass Spectrometry Data for **Platyphyllonol**

Ion	Calculated Mass (m/z)	Measured Mass (m/z)	Molecular Formula
[M+H] ⁺	359.1495	359.1491	C ₂₀ H ₂₃ O ₅ ⁺
[M+Na] ⁺	381.1314	381.1310	C ₂₀ H ₂₂ O ₅ Na ⁺

The data suggests a molecular formula of C₂₀H₂₂O₅ for **Platyphyllonol**.

1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 2: ^1H NMR (500 MHz, CDCl_3) and ^{13}C NMR (125 MHz, CDCl_3) Data for **Platyphyllonol**

Position	δ C (ppm)	δ H (ppm, multiplicity, J in Hz)
1	198.5	-
2	128.9	6.80 (s)
3	165.2	-
4	105.4	6.15 (s)
4a	162.8	-
5	98.7	5.95 (d, 2.1)
6	164.3	-
7	93.5	5.93 (d, 2.1)
8	157.9	-
8a	104.1	-
1'	123.5	-
2'	128.3	7.35 (d, 8.5)
3'	115.8	6.90 (d, 8.5)
4'	160.1	-
5'	115.8	6.90 (d, 8.5)
6'	128.3	7.35 (d, 8.5)
OCH ₃ -3	55.8	3.85 (s)
OCH ₃ -6	56.2	3.90 (s)
OH-4'	-	5.10 (s)
OH-8	-	12.50 (s)

2D NMR Correlation Analysis

The following diagram illustrates the logical flow of interpreting 2D NMR data to assemble the molecular structure.

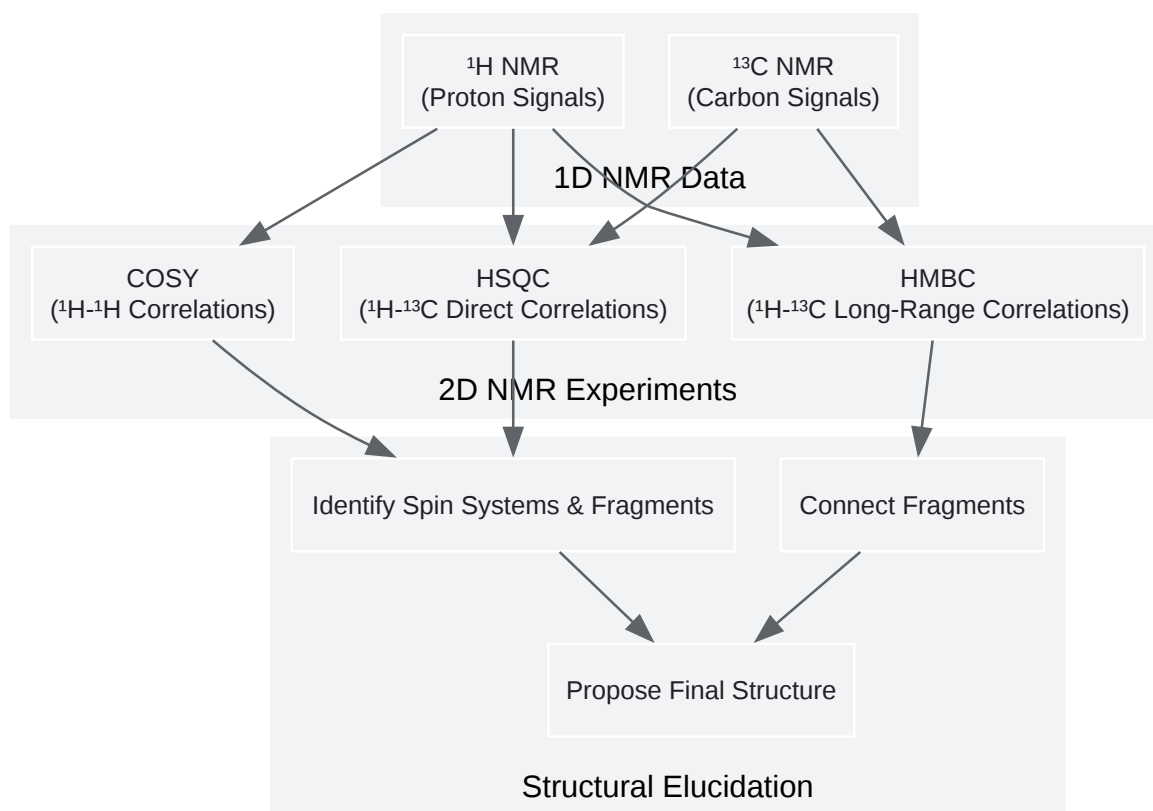


Figure 2: 2D NMR Data Interpretation Workflow

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Figure 2: 2D NMR Data Interpretation Workflow.

- COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons and build spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Based on the comprehensive analysis of the 1D and 2D NMR data, along with the molecular formula from HR-MS, the chemical structure of **Platyphyllonol** is proposed to be a substituted isoflavone.

Conclusion

The structure of **Platyphyllonol** was successfully elucidated through a systematic process involving isolation, purification, and extensive spectroscopic analysis. The combination of mass spectrometry and one- and two-dimensional NMR techniques provided unambiguous evidence for the proposed chemical structure. This foundational characterization is a critical prerequisite for further investigation into the biological activities and potential therapeutic applications of this novel natural product.

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